Product packaging for S(-)-1-(Pentafluorophenyl)ethanol(Cat. No.:CAS No. 104371-20-2)

S(-)-1-(Pentafluorophenyl)ethanol

Cat. No.: B024487
CAS No.: 104371-20-2
M. Wt: 212.12 g/mol
InChI Key: WYUNHWKTLDBPLE-REOHCLBHSA-N
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Description

Significance of Chiral Fluorinated Alcohols in Synthetic Chemistry

The incorporation of fluorine into organic molecules can profoundly alter their physical and chemical properties, including acidity, lipophilicity, and metabolic stability. When fluorine is introduced into a chiral molecule, particularly near a stereocenter, it can lead to compounds with enhanced biological efficacy, making chiral fluorinated alcohols highly sought-after building blocks in medicinal chemistry and drug discovery. nih.govcardiff.ac.uk More than half of all drugs in use are chiral compounds, and their therapeutic effects are often dependent on a single enantiomer. nih.govrsc.org

Chiral alcohols, in general, are versatile intermediates that can be used as starting materials for single-stereoisomer drugs or as resolving agents to separate racemic mixtures. sigmaaldrich.com The synthesis of enantiomerically pure chiral alcohols is a fundamental goal in asymmetric synthesis. nih.gov Fluorinated chiral alcohols, specifically, are valuable synthons because they combine the stereochemical control required for biological targeting with the unique physicochemical advantages of fluorination. nih.gov The development of methods to produce these compounds, such as the asymmetric reduction of the corresponding ketones, is an active area of research. nih.govnih.gov

The Unique Role of the Pentafluorophenyl Moiety in Chemical Reactivity and Stereocontrol

The pentafluorophenyl (C₆F₅) group is a dominant feature of S(-)-1-(Pentafluorophenyl)ethanol, imparting exceptional characteristics that chemists can exploit. numberanalytics.com The five highly electronegative fluorine atoms make the aromatic ring extremely electron-deficient. This property enhances the compound's thermal stability and reactivity in various transformations, including nucleophilic aromatic substitution and cross-coupling reactions. numberanalytics.com

A key aspect of the pentafluorophenyl group's utility is its ability to participate in non-covalent anion-π interactions. rsc.orgnih.gov This is a counter-intuitive attraction between an anion and the face of the electron-poor aromatic ring. nih.gov This interaction can be used to stabilize anionic transition states in chemical reactions, a concept known as anion-π catalysis. nih.govsoton.ac.uk By designing catalysts that feature a pentafluorophenyl unit, researchers can influence reaction pathways and achieve high levels of selectivity. The geometric and electronic nature of the C₆F₅ group can direct the assembly of molecules in the solid state through π-stacking interactions, which is important in materials science and crystal engineering. nih.gov

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and related structures is focused on leveraging its unique features for advanced applications. Key research trajectories include:

Asymmetric Synthesis: A primary research focus is the development of highly efficient and enantioselective methods to synthesize this compound itself. This is most commonly achieved through the asymmetric reduction of the prochiral ketone, 2',3',4',5',6'-pentafluoroacetophenone (B147381). Various catalytic systems, including enzymatic and organometallic approaches, are explored to achieve high yields and excellent enantiomeric excess. nih.govnih.gov

Chiral Building Block in Medicinal Chemistry: As a chiral, fluorinated alcohol, this compound is an attractive starting material for the synthesis of more complex pharmaceutical targets. organic-chemistry.org Its structure can be incorporated into larger molecules to introduce both a specific stereocenter and a fluorinated moiety, which can enhance drug potency, selectivity, and metabolic profile. cardiff.ac.uknumberanalytics.com

Development of Novel Catalysts and Auxiliaries: The unique electronic properties of the pentafluorophenyl group make it a valuable component in the design of new chiral ligands and catalysts for asymmetric catalysis. rsc.orgnih.gov While not always used directly as a chiral auxiliary, this compound serves as a precursor to molecules that are. For example, it can be converted into pentafluorophenyl esters or carbonates, which are effective activating groups in peptide synthesis and other transformations. organic-chemistry.orgresearchgate.net The principles of anion-π catalysis, driven by the C₆F₅ ring, continue to inspire the design of novel catalytic systems for challenging chemical reactions. nih.govsoton.ac.uk

Data Tables

Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 104371-20-2 thsci.com
Molecular Formula C₈H₅F₅O thsci.com
Molecular Weight 212.12 g/mol thsci.com
Appearance White to off-white solid rsc.org
Melting Point 41-42 °C rsc.org
Optical Activity [α]₂₀/D -7.0±0.5°, c = 1% in pentane rsc.org

Summary of Research Areas

Research Area Key Findings Significance Reference(s)
Asymmetric Synthesis Enantioselective reduction of 2',3',4',5',6'-pentafluoroacetophenone using biocatalysts (e.g., alcohol dehydrogenases) or chiral metal catalysts achieves high enantiomeric excess. Provides efficient access to the enantiomerically pure alcohol, a crucial starting material. nih.govnih.gov
Medicinal Chemistry Fluorinated compounds often exhibit enhanced biological properties. Chiral alcohols are key synthons for single-enantiomer drugs. This compound is a valuable building block for creating novel, potentially more effective pharmaceutical agents. cardiff.ac.uksigmaaldrich.comnumberanalytics.com
Anion-π Interactions The electron-deficient C₆F₅ ring engages in stabilizing interactions with anions. This principle is applied in designing catalysts (anion-π catalysis) and receptors for molecular recognition. rsc.orgnih.govnih.gov
Materials Science The pentafluorophenyl group can direct crystal packing through π-stacking interactions. Enables the design of advanced materials with specific solid-state structures and properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F5O B024487 S(-)-1-(Pentafluorophenyl)ethanol CAS No. 104371-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2,3,4,5,6-pentafluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNHWKTLDBPLE-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104371-20-2
Record name (S)-(-)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
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Advanced Synthetic Methodologies for S 1 Pentafluorophenyl Ethanol

Chemo- and Stereoselective Reductions of Pentafluoroacetophenone Derivatives

The primary route to S(-)-1-(Pentafluorophenyl)ethanol involves the asymmetric reduction of the corresponding prochiral ketone, 2',3',4',5',6'-pentafluoroacetophenone (B147381). The high degree of fluorination in this substrate presents unique electronic and steric challenges that necessitate sophisticated catalytic approaches to achieve high conversion and enantioselectivity.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. These methods utilize chiral metal complexes to facilitate the stereocontrolled addition of hydrogen to the carbonyl group.

Ruthenium complexes, particularly those featuring chiral diamine ligands, are highly effective for the asymmetric transfer hydrogenation of ketones. kanto.co.jp These reactions can be conducted in environmentally benign aqueous media, often employing surfactants to create micelles that serve as nanoreactors for the catalytic process. The use of formic acid or isopropanol (B130326) as a hydrogen source makes these reactions versatile and easy to implement in standard laboratory settings. kanto.co.jp While specific data for the reduction of pentafluoroacetophenone using this exact system is not detailed in the provided sources, the general applicability to acetophenone (B1666503) derivatives suggests its potential. The efficiency of these catalysts often relies on the precise tuning of the ligand structure and reaction conditions.

An alternative to hydrogenation is the asymmetric hydroboration of ketones, which has been successfully achieved using chiral magnesium catalysts. nih.govresearchgate.net This method represents a sustainable approach, utilizing an earth-abundant and non-toxic metal. nih.gov The process typically involves the reaction of the ketone with a hydroborating agent, such as pinacolborane (HBpin), in the presence of a chiral magnesium complex. rsc.org For a range of ketones, this methodology has demonstrated excellent yields and high enantioselectivities. nih.gov The mechanism is believed to involve metal-ligand cooperative catalysis. nih.gov While direct application to pentafluoroacetophenone is not explicitly documented in the search results, the success with other acetophenone derivatives indicates its promise for the synthesis of this compound. researchgate.net

Table 1: Examples of Magnesium-Catalyzed Asymmetric Hydroboration of Ketones

Ketone SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone(R)-(+)-BINOL derivativeExcellentHigh nih.govresearchgate.net
1-Indanone(R)-(+)-BINOL derivativeExcellentHigh researchgate.net

Biocatalysis offers a highly selective and environmentally friendly alternative to metal-based catalysis. researchgate.net Ketoreductases (KREDs) are enzymes that can reduce ketones to their corresponding alcohols with exceptional stereoselectivity. sigmaaldrich.com The reduction of 2',3',4',5',6'-pentafluoroacetophenone has been accomplished using a ketoreductase isolated from the cyanobacterium Synechococcus sp. strain PCC 7942, highlighting the feasibility of this approach for synthesizing the target chiral alcohol. sigmaaldrich.com These enzymatic reactions are typically performed in aqueous buffer systems under mild conditions. conicet.gov.ar

Biocatalytic Approaches for Enantiopure Synthesis

Expanding on the use of isolated enzymes, whole-cell biocatalysis provides a robust and cost-effective platform for enantiopure synthesis. This approach utilizes microorganisms that naturally express or are engineered to overexpress the desired reductase enzymes.

A critical aspect of enzyme-mediated reductions is the regeneration of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor, which is consumed during the reaction. researchgate.net Efficient cofactor regeneration is essential for driving the reaction to completion and for the economic viability of the process. researchgate.net One advanced strategy involves the use of a second enzyme, such as glucose dehydrogenase (GDH), to regenerate NADPH from NADP+. harvard.edu

Table 2: Enzyme-Mediated Reduction of Acetophenone Derivatives

SubstrateBiocatalystCo-substrate/Regeneration SystemYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
2',3',4',5',6'-PentafluoroacetophenoneKetoreductase from Synechococcus sp. PCC 7942Not specified--Chiral Alcohol sigmaaldrich.com
AcetophenoneGalactomyces candidus GZ1Not specified>99>99.9(R)-1-phenylethanol conicet.gov.ar
2-bromo-4-fluoro acetophenoneCandida, Pichia, SaccharomycesNot specified>90>99(S)-1-(2'-bromo-4'-fluorophenyl)ethanol researchgate.net
Microbial Reduction using Specific Genera (e.g., Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, Baker's yeast)

The asymmetric reduction of the prochiral ketone, 2,3,4,5,6-pentafluoroacetophenone, to the corresponding S(-)-alcohol is a key transformation that can be effectively achieved using whole-cell biocatalysts. Various microbial genera are known for their enzymatic machinery, particularly ketoreductases, which can catalyze such reductions with high enantioselectivity.

Several yeast and bacteria species have demonstrated high efficacy in the asymmetric reduction of acetophenone and its derivatives, providing a strong basis for their application in synthesizing this compound.

Rhodotorula : Species from this genus are well-documented for their excellent performance in reducing aromatic ketones. For instance, immobilized cells of Rhodotorula glutinis have been used for the asymmetric reduction of various acetophenone analogues, consistently yielding the (S)-enantiomer with greater than 99% enantiomeric excess (e.e.). nih.gov In one study, this method produced 35 mM of (S)-1-phenylethanol from a 45 mM substrate concentration, achieving a 77% yield. nih.gov Similarly, resting cells of Rhodotorula sp. AS2.2241 have been shown to efficiently reduce a wide array of prochiral ketones, with high activity and enantioselectivity (>97% e.e.) for aromatic ketones. capes.gov.br

Candida : Various Candida species are potent biocatalysts for this transformation. A strain of Candida tropicalis was used to reduce acetophenone and its analogues, producing the corresponding (S)-aryl ethanols with high yields and almost perfect enantioselectivity (>99% e.e.). nih.gov

Pichia : A recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) has been effectively used for the enantioselective reduction of different mono-substituted acetophenones. rsc.org The activity and enantioselectivity of this enzyme are influenced by the electronic and steric properties of the substituents on the aromatic ring. rsc.org Furthermore, strains of Pichia pastoris have been engineered for enhanced NADH regeneration, creating robust chassis strains for whole-cell bioreductions. nih.gov

Saccharomyces : Saccharomyces cerevisiae, commonly known as Baker's yeast, is one of the most widely studied microorganisms for the asymmetric reduction of ketones due to its availability and ease of use. sigmaaldrich.com It has been successfully employed for the reduction of various prochiral ketones in different solvent systems, including green solvents like natural deep eutectic solvents (NADES). nih.govnih.gov

While specific data for Hansenula and Sphingomonas in the reduction of pentafluoroacetophenone are less commonly reported, their known capabilities in ketone reduction make them viable candidates for screening and process development. The table below summarizes the typical performance of some of these microorganisms in the reduction of acetophenone analogues.

Microbial GenusSubstrate ExampleProduct ConfigurationEnantiomeric Excess (e.e.)Conversion/YieldReference
Rhodotorula glutinisAcetophenone(S)>99%77% nih.gov
Candida tropicalisAcetophenone(S)>99%43% nih.gov
Saccharomyces cerevisiae1-(3,4-dimethylphenyl)ethanone(S)>99%High nih.gov
Pichia glucozymaSubstituted Acetophenones(S)VariableHigh rsc.org
Lipase-Catalyzed Transesterification for Chiral Intermediates

Kinetic resolution using enzymes is a powerful strategy for separating enantiomers. Lipase-catalyzed transesterification is particularly effective for resolving racemic alcohols or for producing chiral intermediates that can be converted to the desired product. In the context of this compound synthesis, this method can be applied to a key precursor.

A notable example involves the lipase-catalyzed transesterification of the chiral intermediate (R,S)-2-hydroxy-2-(pentafluorophenyl)acetonitrile. This process allows for the separation of the two enantiomers, providing access to the optically pure (S)-cyanohydrin, which can then be further transformed into other valuable chiral building blocks. This enzymatic resolution demonstrates high enantioselectivity, making it a viable route for accessing the desired stereochemistry early in the synthetic pathway.

Asymmetric Organocatalytic Synthesis Routes

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. It utilizes small organic molecules to catalyze enantioselective transformations. For the synthesis of this compound, this would typically involve the asymmetric reduction of the corresponding ketone using a chiral organocatalyst.

One of the most established methods is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source. youtube.com This method is highly effective for reducing a wide range of ketones with predictable stereochemistry and high enantioselectivity. youtube.comwikipedia.orgresearchgate.net The catalyst, derived from a chiral amino acid like proline, creates a chiral environment that directs the hydride transfer from the borane to one face of the ketone. youtube.com

Another powerful approach is organocatalytic asymmetric transfer hydrogenation. wikipedia.org This bio-inspired strategy often uses a Hantzsch ester as a mild hydride source in the presence of a chiral Brønsted acid or other hydrogen-bonding catalyst. The catalyst activates the ketone towards reduction and controls the facial selectivity of the hydride transfer, leading to the formation of the chiral alcohol with high enantiomeric excess. While specific applications to pentafluoroacetophenone are not extensively detailed, these established methods represent a promising and direct route to this compound.

Novel Grignard Reaction Pathways with Stereochemical Control

The Grignard reaction is a fundamental C-C bond-forming reaction. Achieving stereocontrol in the addition of a Grignard reagent to a carbonyl group to produce a chiral alcohol like 1-(pentafluorophenyl)ethanol (B1359850) is a significant challenge due to the high reactivity of the reagent. mmu.ac.uk The synthesis could be approached in two ways: the addition of methylmagnesium bromide to pentafluorobenzaldehyde (B1199891) or the addition of a pentafluorophenyl Grignard reagent to acetaldehyde.

Recent advances have focused on the use of catalytic amounts of chiral ligands to control the enantioselectivity. Chiral copper(I) complexes, particularly with biaryl bis-phosphine ligands like Tol-BINAP, have proven effective in catalyzing the asymmetric 1,4-addition of Grignard reagents to pyridinium (B92312) salts, demonstrating the potential for controlling these reactive species. nih.gov

Another strategy involves the use of stoichiometric chiral additives or ligands that pre-complex with the Grignard reagent. mmu.ac.uksemanticscholar.org Chiral diamines, diols, and amino alcohols have been used to create a chiral environment around the magnesium center, influencing the facial selectivity of the addition to the carbonyl substrate. semanticscholar.org For instance, diols derived from TADDOL can be deprotonated by the Grignard reagent to form a chiral magnesium alkoxide complex, which then delivers the alkyl or aryl group with high enantioselectivity. semanticscholar.org Although a specific, high-yielding catalytic system for this compound via a Grignard reaction is not yet established, these methodologies provide a clear framework for developing such a pathway. wikipedia.orgmmu.ac.uk

Deracemization Strategies for Enantiopure Secondary Alcohols

Deracemization is an elegant process that converts a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. This is typically accomplished by coupling a stereoselective process with a racemizing or inverting one.

This chemoenzymatic deracemization strategy involves two key steps performed in sequence. First, an enzyme that selectively oxidizes only one enantiomer of the alcohol is used. For the production of this compound, an enzyme that specifically oxidizes the (R)-enantiomer to the corresponding ketone would be chosen. This leaves the reaction mixture enriched in the desired (S)-enantiomer.

In the second step, a non-selective chemical reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added to the mixture. This reagent reduces the ketone formed in the first step back to the racemic alcohol. The cycle of selective oxidation and non-selective reduction can be repeated, progressively increasing the concentration and enantiomeric purity of the desired (S)-alcohol. A one-pot deracemization of 1-phenylethanols has been successfully demonstrated by physically separating the chemical oxidant from the reductase enzyme using a polydimethylsiloxane (B3030410) (PDMS) membrane, preventing enzyme deactivation. nih.govnih.gov

A more advanced and efficient deracemization approach combines the enantioselective oxidation of the unwanted (R)-enantiomer with a simultaneous asymmetric reduction of the in-situ generated ketone back to the desired (S)-enantiomer. This process, often referred to as a cyclic deracemization, requires a compatible set of catalysts that can operate under the same reaction conditions.

The process would involve an (R)-selective alcohol oxidase (or dehydrogenase operating in reverse) and an (S)-selective ketone reductase. A powerful method for the reduction step is asymmetric transfer hydrogenation (ATH), which can be catalyzed by transition metal complexes (e.g., Ru, Rh, Ir) with chiral ligands or by organocatalysts. mdpi.commdpi.comrsc.org The hydrogen donor is typically an inexpensive and benign compound like 2-propanol or formic acid. kanto.co.jp By carefully selecting an (R)-selective oxidase and an (S)-selective ATH catalyst, the racemic alcohol can be continuously converted into the pure (S)-enantiomer in a single pot, offering a highly efficient route to the enantiopure product.

Reduction of Pentafluorophenyl Esters to Chiral Alcohols

The synthesis of chiral alcohols from pentafluorophenyl esters represents a significant synthetic methodology. Pentafluorophenyl esters are highly reactive and serve as effective precursors for producing alcohols through reduction. organic-chemistry.orgwikipedia.orgnih.gov Their reactivity stems from the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity allows for reductions to occur under mild conditions and with high chemoselectivity. uoa.gracs.org

One convenient and efficient method involves the use of sodium borohydride (NaBH₄) in tetrahydrofuran (B95107) (THF) at room temperature. uoa.gruoa.gr This procedure is effective for converting pentafluorophenyl esters of various carboxylic acids, including N-protected L-amino acids, into their corresponding primary alcohols or optically pure N-protected 2-amino alcohols. uoa.gruoa.gr The reactions are generally rapid, with conversions for amino acid derivatives completing in as little as 15 to 30 minutes, while other substrates may require 2.5 to 4.0 hours. uoa.gr This method demonstrates broad functional group tolerance, leaving common N-protecting groups (such as Z, Boc, and Fmoc) and other functionalities like halides and ethers intact. uoa.gr The use of NaBH₄ is noted to be advantageous over other reducing systems, offering faster reactions and higher yields. uoa.gr

Another powerful method utilizes samarium(II) iodide (SmI₂) in the presence of heavy water (D₂O) to reduce pentafluorophenyl esters. organic-chemistry.orgacs.org This system is particularly notable for its ability to generate α,α-dideuterio alcohols with excellent deuterium (B1214612) incorporation (>98%). acs.org Research has identified pentafluorophenyl esters as the most reactive O-ketyl precursors currently known, facilitating efficient single-electron transfer from SmI₂. organic-chemistry.orgacs.org The reaction proceeds rapidly, often within 5 to 15 minutes, and exhibits remarkable chemoselectivity, tolerating sensitive functional groups such as halides, nitriles, and alkynes. organic-chemistry.org This high degree of functional group tolerance underscores the mild nature of the SmI₂/D₂O reduction system. organic-chemistry.org

The following table summarizes the reduction of various pentafluorophenyl esters to their corresponding alcohols using sodium borohydride in THF, highlighting the efficiency and broad applicability of this method. uoa.gr

EntryStarting Pentafluorophenyl Ester (RCOOPfp)Product AlcoholYield (%)Time (h)
1N-Cbz-PhenylalanineN-Cbz-Phenylalaninol950.25
2N-Boc-PhenylalanineN-Boc-Phenylalaninol960.25
3N-Fmoc-PhenylalanineN-Fmoc-Phenylalaninol940.25
4N-Cbz-ValineN-Cbz-Valinol940.5
5N-Cbz-ProlineN-Cbz-Prolinol920.5
6Benzoic acidBenzyl alcohol922.5
7Phenylacetic acid2-Phenylethanol933.0
84-Bromobenzoic acid4-Bromobenzyl alcohol903.5
9Cinnamic acidCinnamyl alcohol854.0
104-Nitrobenzoic acid4-Nitrobenzyl alcohol883.0

Mechanistic Investigations of Transformations Involving S 1 Pentafluorophenyl Ethanol

Reaction Mechanism Elucidation in Stereoselective Processes

The primary route to synthesizing S(-)-1-(pentafluorophenyl)ethanol is through the stereoselective reduction of the corresponding prochiral ketone, 2,3,4,5,6-pentafluoroacetophenone. The elucidation of the reaction mechanism is key to controlling the enantiomeric excess of the desired (S)-alcohol. Biocatalytic reduction using enzymes like alcohol dehydrogenases (ADHs) has proven to be a highly effective method. nih.gov

These enzymatic reactions typically rely on cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or F420 for hydride delivery. nih.gov The mechanism involves the formation of a ternary complex between the enzyme, the cofactor, and the ketone substrate. The stereoselectivity is governed by the specific orientation of the ketone within the enzyme's active site. For instance, in F420-dependent alcohol dehydrogenases, the hydride is transferred from the C5 atom of the reduced cofactor (F₄₂₀H₂) to the carbonyl carbon of the ketone. Simultaneously, a proton is delivered to the carbonyl oxygen from a key amino acid residue, such as histidine, within the active site. nih.gov

In silico docking studies are instrumental in rationalizing the observed (S)-stereoselectivity. These models show that the pentafluoroacetophenone substrate binds in the active site in a conformation that preferentially exposes one face of the carbonyl group to the incoming hydride from the cofactor. This favored orientation is a result of minimizing steric hindrance and optimizing electrostatic interactions between the substrate and the surrounding amino acid residues, thus leading to the formation of the (S)-alcohol with high enantiopurity. nih.gov

Role of the Pentafluorophenyl Group in Electron-Withdrawing Effects and Reaction Kinetics

The pentafluorophenyl (C₆F₅) group is a dominant feature of this compound, exerting a profound influence on its reactivity and the kinetics of reactions in which it participates. This influence stems from the strong electron-withdrawing inductive effect of the five highly electronegative fluorine atoms.

This potent electron-withdrawing nature significantly increases the electrophilicity of the adjacent carbonyl carbon in the precursor ketone, making it more susceptible to nucleophilic attack by a hydride. This enhanced reactivity can lead to faster reaction rates compared to non-fluorinated analogues.

Furthermore, the C₆F₅ group can stabilize negative charges that develop in reaction intermediates and transition states. During the reduction of the ketone, as the negative charge builds on the carbonyl oxygen in the transition state, the electron-deficient aromatic ring helps to delocalize and stabilize this charge. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The alcoholic proton of the final product is also rendered more acidic, which can influence the kinetics of subsequent reactions involving deprotonation of the hydroxyl group.

Theoretical and Computational Chemistry Approaches to Reaction Pathways

To achieve a granular understanding of the structural and electronic factors that govern the reactivity of this compound and its precursors, computational chemistry serves as an indispensable tool. Density Functional Theory (DFT) is particularly powerful for modeling reaction pathways and molecular properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are widely used to predict the ground-state geometry of molecules with high accuracy. For molecules containing the pentafluorophenyl group, functionals such as B3LYP combined with a basis set like 6-311++G(d,p) have been shown to provide geometric parameters (bond lengths and angles) that are in excellent agreement with experimental data from X-ray crystallography. chemmethod.com

Below is a representative table of DFT-calculated geometrical parameters for a related molecule, 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, which demonstrates the type of data obtained.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond Length (Å)C=O1.214
Bond Length (Å)C-CH₃1.517
Bond Length (Å)N-C(ethanone)1.385
Bond Angle (°)O-C-CH₃121.5
Bond Angle (°)O-C-N120.9
Bond Angle (°)N-C-CH₃117.5
Table 1: Selected calculated geometrical parameters for an ethanone (B97240) derivative, illustrating typical DFT outputs.

Analysis of Frontier Molecular Orbitals (FMOs), HOMO-LUMO Gaps, and Electronic Properties

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity. nih.govdergipark.org.tr

For pentafluoroacetophenone, the LUMO is expected to be localized primarily on the carbonyl group and the electron-deficient pentafluorophenyl ring, indicating these are the primary sites for nucleophilic attack. The HOMO would be associated with the oxygen lone pairs and the π-system. The strong electron-withdrawing C₆F₅ group lowers the energy of both the HOMO and LUMO, and a smaller HOMO-LUMO gap generally implies higher reactivity.

The following table presents calculated electronic properties for a related fluorinated ethanone derivative, which serves as an illustrative example. nih.gov

ParameterValue (eV)
HOMO Energy-6.507
LUMO Energy-2.764
HOMO-LUMO Gap (ΔE)3.743
Table 2: Calculated electronic properties for 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. nih.gov

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of electron delocalization and charge distribution within a molecule. nih.govdergipark.org.tr It quantifies hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled (donor) and empty (acceptor) orbitals.

NBO analysis also calculates the partial charge on each atom, offering a quantitative measure of the electronic environment. This analysis would confirm a significant positive charge on the carbonyl carbon and the carbons bonded to fluorine, and a negative charge on the oxygen and fluorine atoms, consistent with their electronegativities.

AtomNBO Charge (e)
Carbonyl Oxygen-0.55 to -0.65
Carbonyl Carbon+0.45 to +0.55
Fluorine Atoms-0.20 to -0.30
Table 3: Typical NBO charge ranges for atoms in a pentafluorophenyl ketone moiety, based on related structures.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's reactive sites. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Radial Distribution Function (RDF) Analysis for Molecular Interactions

The investigation of molecular interactions at the atomic level is crucial for understanding the behavior of chiral compounds like this compound in solution. Radial Distribution Function (RDF) analysis, derived from molecular dynamics (MD) simulations, provides profound insights into the structural organization of solvent molecules around a solute, revealing the nature and strength of intermolecular forces. mdanalysis.orguniv-rennes1.fr The RDF, denoted as g(r), describes the probability of finding a particle at a distance 'r' from a reference particle, relative to the probability expected for a completely random distribution. mdanalysis.org Peaks in the g(r) plot indicate shells of high local density, corresponding to solvation layers.

An RDF analysis of this compound in a polar protic solvent, such as ethanol (B145695), would focus on several key atom-atom pairs to deconvolute the solvation structure. The primary interactions of interest would be:

Hydrogen Bonding: The RDF between the oxygen of the solute's hydroxyl group and the hydroxyl hydrogen of the solvent molecules (and vice-versa) would reveal the extent and geometry of hydrogen bonding. A sharp first peak at approximately 1.8-2.0 Å would signify the first solvation shell dominated by strong hydrogen bonds.

Dipole-Dipole and Dispersion Forces: The RDF between the fluorine atoms of the pentafluorophenyl ring and solvent atoms would elucidate the arrangement of the solvent around the bulky, hydrophobic part of the molecule.

Solvent Structuring: The RDF between solvent molecules themselves (e.g., ethanol oxygen to ethanol oxygen) in the presence of the solute can indicate how the chiral molecule perturbs the bulk solvent structure. univ-rennes1.fr

The analysis of the number of neighbors within the first solvation shell, calculated by integrating the first peak of the RDF, provides the coordination number, a quantitative measure of the immediate molecular environment. mdanalysis.org These computational studies are essential for interpreting experimental observations and understanding how molecular-level interactions govern macroscopic properties and reactivity.

Atom Pair (Solute-Solvent)Interaction TypeExpected Peak Position (r)Significance
O(solute)-H(solvent)Hydrogen Bond (Acceptor)~1.8 ÅIndicates the first solvation shell around the hydroxyl oxygen.
H(solute)-O(solvent)Hydrogen Bond (Donor)~1.8 ÅIndicates the orientation of solvent molecules donating a hydrogen bond to the solute.
F(solute)-C(solvent)Dipole-Dipole/Dispersion~3.5 ÅRepresents the packing of the solvent's alkyl chain around the fluorinated ring.
C(ring)-O(solvent)Dispersion/Dipole-Dipole~4.0 ÅShows the arrangement of polar solvent groups near the aromatic ring face.

Kinetics of Stereoselective Transformations

The kinetics of chemical and enzymatic transformations involving this compound are fundamental to applications such as kinetic resolution and asymmetric synthesis. nih.gov Stereoselective transformations, by definition, exhibit different reaction rates for different stereoisomers. nih.gov Studying these rates provides quantitative data on the efficiency and mechanism of chiral recognition.

A common stereoselective transformation for a chiral alcohol is an enzyme-catalyzed acylation or oxidation. For instance, in a kinetic resolution process using a lipase (B570770), the enzyme might preferentially acylate the S-enantiomer, leaving the R-enantiomer unreacted. The kinetics of such a reaction can be monitored by measuring the concentrations of the substrate (this compound) and the product (the corresponding ester) over time.

The rate of the enzymatic reaction often follows Michaelis-Menten kinetics, where the initial reaction rate (v₀) is related to the substrate concentration ([S]). The key kinetic parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), can be determined for the S-enantiomer. A similar experiment with the R-enantiomer would yield a different set of parameters, and the ratio of their catalytic efficiencies (Vₘₐₓ/Kₘ) gives the enantioselectivity (E) of the enzyme.

Consider a hypothetical kinetic study on the lipase-catalyzed acetylation of this compound. The progress of the reaction would be tracked, and initial rates would be calculated at various substrate concentrations.

[this compound] (mM)Initial Rate (v₀) (μM/min)
1.05.5
2.09.8
5.018.5
10.027.8
20.037.0

Applications of S 1 Pentafluorophenyl Ethanol in Asymmetric Catalysis

As a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of directing the formation of a specific enantiomer. wikipedia.orgsigmaaldrich.com Common examples of chiral auxiliaries include oxazolidinones and pseudoephedrine, which create a chiral environment that sterically biases the approach of reagents to one face of the molecule. wikipedia.org

While direct and extensive applications of S(-)-1-(Pentafluorophenyl)ethanol as a chiral auxiliary are not widely documented in current literature, its structure possesses the key features required for such a role. The chiral hydroxyl group allows for its temporary attachment to substrates like carboxylic acids to form chiral esters. The bulky and electronically distinct pentafluorophenyl group could then effectively shield one face of a reactive intermediate, such as an enolate, directing alkylation or other reactions to the opposite face with high diastereoselectivity. Sulfur-based auxiliaries derived from amino acids have proven particularly effective due to their high diastereoselectivity and ease of removal. scielo.org.mx

As a Ligand Precursor for Chiral Metal Complexes

Chiral ligands are fundamental to transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the catalytic cycle. The 1,1'-spirobiindane scaffold, for instance, has been a privileged structure for creating chiral ligands and catalysts. snnu.edu.cn

This compound serves as a precursor for the synthesis of chiral ligands. The chiral alcohol can be transformed into various ligand types, such as phosphines, amines, or N-heterocyclic carbenes, where the stereocenter derived from the alcohol is positioned to influence the metal's coordination sphere. The pentafluorophenyl group in such ligands would not only impart a specific steric bias but also modify the electronic properties of the metal center due to its strong electron-withdrawing character, potentially enhancing catalytic activity and selectivity. Chiral sulfoxides, for example, have emerged as a versatile class of ligands where the chirality at the sulfur atom, close to the metal center, provides effective stereocontrol. acs.org

Chiral Brønsted Acid Catalysis with Pentafluorophenyl-Derived Systems

Chiral Brønsted acid catalysis has become a powerful tool in organocatalysis for activating substrates, particularly imines and carbonyl compounds, toward nucleophilic attack. nih.govrsc.org The pioneering work with BINOL-derived chiral phosphoric acids (CPAs) demonstrated that a well-defined chiral acidic proton could facilitate numerous enantioselective transformations. acs.orgscienceopen.com

The strength of the Brønsted acid is crucial for its catalytic efficacy. To activate less reactive substrates, stronger acids are required. nih.gov This has driven the development of "super" Brønsted acids with enhanced acidity. A key strategy for increasing acidity is the introduction of strong electron-withdrawing groups into the catalyst structure. acs.org

In this context, systems derived from the pentafluorophenyl scaffold are highly promising. The extreme electron-withdrawing nature of the C₆F₅ group can significantly enhance the acidity of a nearby proton. Recently, a new class of powerful chiral Brønsted C-H acids, BINOL-derived phosphoryl bis((trifluoromethyl)sulfonyl) methanes (BPTMs), were developed. acs.org These catalysts displayed much higher Brønsted acidity than traditional CPAs, leading to dramatically improved activity and excellent enantioselectivity in reactions like the Mukaiyama–Mannich reaction. acs.org This principle highlights the potential for developing novel, highly acidic, and effective Brønsted acid catalysts from precursors like this compound.

Lewis Acid Catalysis and Frustrated Lewis Pairs (FLPs) Involving Pentafluorophenylboranes

The most significant impact of the pentafluorophenyl group in catalysis is realized in the chemistry of tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. This compound is a remarkably strong and stable Lewis acid due to the potent electron-withdrawing effects of its three C₆F₅ rings. nih.govbohrium.comnih.gov B(C₆F₅)₃ has been widely used as a catalyst in a variety of transformations, most notably in conjunction with silanes for reductions. nih.govnih.gov Furthermore, the steric bulk of the C₆F₅ rings allows B(C₆F₅)₃ to act as the acidic component in Frustrated Lewis Pairs (FLPs), which are sterically hindered acid-base pairs capable of activating small molecules like H₂. nih.govwikipedia.org

B(C₆F₅)₃ is a highly effective catalyst for the hydrosilylation of aldehydes and ketones, converting them to the corresponding silyl (B83357) ethers. capes.gov.brmdpi.com The reaction proceeds efficiently with catalytic amounts of the borane (B79455) (typically 1-4 mol%) and a silane (B1218182) reductant. capes.gov.br A variety of aromatic and aliphatic carbonyl compounds can be reduced, with the resulting silyl ethers isolated in high yields. capes.gov.bracs.org

SubstrateSilaneCatalyst Loading (mol%)ProductYield (%)
BenzaldehydePh₃SiH2Benzyloxytriphenylsilane96
Acetophenone (B1666503)Ph₃SiH2(1-Phenylethoxy)triphenylsilane94
CyclohexanoneEt₃SiH4(Cyclohexyloxy)triethylsilane92
Ethyl BenzoateEt₃SiH4Benzaldehyde (after workup)70

This table presents a selection of representative B(C₆F₅)₃-catalyzed hydrosilylation reactions. Data sourced from capes.gov.br.

The reaction shows good functional group tolerance, though over-reduction can be observed with substrates like esters, which are first reduced to a silyl acetal (B89532) intermediate. acs.org

The catalytic system of B(C₆F₅)₃ and a hydrosilane is not limited to carbonyls but is also a potent combination for the deoxygenation of alcohols and the reduction of other carbonyl derivatives like esters and amides. nih.govnih.govresearchgate.net Alcohols can be reduced to their corresponding alkanes using an excess of a silane such as triethylsilane. researchgate.net

The system exhibits interesting selectivity. For instance, in a molecule containing both a ketone and an amide, the ketone is selectively reduced to the silyl ether, leaving the amide group untouched even with an excess of silane and catalyst. mdpi.com This selectivity is attributed to the reaction mechanism, which depends on the basicity of the functional groups present. capes.gov.br

The mechanism of B(C₆F₅)₃-catalyzed hydrosilylation is distinct from traditional reductions where the Lewis acid activates the carbonyl group. capes.gov.bracs.org Extensive mechanistic studies have shown that the reaction proceeds via an unusual "silane activation" pathway. capes.gov.brmdpi.com

The key steps of the proposed mechanism are:

Formation of a Borane-Silane Adduct: The reaction initiates with the formation of an adduct between the Lewis acidic B(C₆F₅)₃ and the hydrosilane (R₃SiH). mdpi.com

Hydride Abstraction and Silylium (B1239981) Ion Formation: The borane activates the Si-H bond, leading to the abstraction of a hydride ion to form the hydridoborate anion, [H-B(C₆F₅)₃]⁻, and a highly electrophilic silylium-like species, [R₃Si]⁺. capes.gov.brmdpi.com

Nucleophilic Attack and Reduction: The carbonyl substrate then acts as a nucleophile, attacking the electrophilic silicon of the silylium species. acs.orgmdpi.com This is followed by hydride transfer from the [H-B(C₆F₅)₃]⁻ anion to the carbonyl carbon, yielding the silyl ether product and regenerating the B(C₆F₅)₃ catalyst. capes.gov.br

Selective Functional Group Transformations

The principles of asymmetric catalysis using this compound and its derivatives extend to the selective transformation of various functional groups. A notable example is the asymmetric hydrogenation of aromatic compounds, which provides a direct route to important chiral cyclic structures found in many biologically active molecules and natural products. While the direct use of this compound as a catalyst for these transformations is not extensively documented, its derivatives play a crucial role.

The challenge in the asymmetric hydrogenation of functionalized aromatics lies in the potential for the functional groups to poison the metal catalysts. However, strategies have been developed to overcome this limitation. For instance, the asymmetric hydrogenation of O- and N-substituted arenes has been successfully achieved, offering a pathway to chiral cyclic compounds with diverse functionalities. dicp.ac.cn

One significant application is the asymmetric transfer hydrogenation (ATH) of ketones containing boronic acid pinacol (B44631) esters (Bpin). A range of acetophenone derivatives with Bpin groups at the para- or meta-positions have been effectively reduced to the corresponding alcohols with high enantiomeric excess using Noyori–Ikariya catalysts in a formic acid/triethylamine system. rsc.org However, substrates with the Bpin group in the ortho-position exhibit lower enantioselectivity. rsc.org These resulting chiral alcohols can be further modified through palladium-catalyzed coupling reactions, demonstrating the utility of this method in synthesizing complex chiral molecules. rsc.org This represents a key advancement in the asymmetric hydrogenation of functionalized ketones. rsc.org

Organocatalytic Applications

Derivatives of this compound have found significant use as organocatalysts, offering mild and environmentally friendly alternatives to metal-based catalysts.

Pentafluorophenylammonium Triflate (PFPAT) as a Catalyst for Heterocyclic Synthesis

Pentafluorophenylammonium triflate (PFPAT) has proven to be a highly effective and reusable organocatalyst for various multi-component reactions leading to the synthesis of diverse heterocyclic compounds. jksus.orgresearchgate.net This Brønsted acid catalyst is noted for its low toxicity, stability in air and water, and ease of handling. sciforum.net

A notable application of PFPAT is in the one-pot, three-component synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives. jksus.orgresearchgate.net This reaction involves the condensation of chalcones, 1,3-indandione (B147059), and ammonium (B1175870) acetate (B1210297). jksus.org The use of PFPAT as a catalyst offers several benefits, including good yields, atom economy, short reaction times, and a straightforward work-up procedure, with the catalyst being recyclable. jksus.orgresearchgate.net

The synthesis of various 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives has been optimized, with the following table summarizing the reaction conditions and outcomes for a representative synthesis.

CatalystSolventTemperature (°C)Time (min)Yield (%)
PFPAT (10 mol%)Ethanol (B145695)603592
PFPAT (10 mol%)Methanol604585
PFPAT (10 mol%)Dichloromethane606072
PFPAT (10 mol%)Acetonitrile605088
No CatalystEthanol60300Trace
Reaction conditions: chalcone (B49325) (1 mmol), 1,3-indandione (1 mmol), and ammonium acetate (1.3 mmol). jksus.org

PFPAT has also been successfully employed in the synthesis of chromeno[2,3-d]pyrimidinone derivatives. bohrium.comnih.govdoaj.org This is achieved through a thermally efficient and solvent-free condensation of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives with coumarin-3-carboxylic acid. bohrium.comnih.govdoaj.org This method is lauded for its high yields, clean reaction profile, simple methodology, and short reaction times. bohrium.comnih.govdoaj.org The resulting chromeno[2,3-d]pyrimidinone derivatives have been evaluated for their antimicrobial properties. bohrium.comnih.gov

The catalytic efficiency of PFPAT in this synthesis is highlighted in the table below, showcasing the impact of the catalyst on the reaction yield under solvent-free conditions.

CatalystAmount (mol%)Temperature (°C)Time (min)Yield (%)
PFPAT101202594
p-TSA101206075
Acetic Acid101209060
No Catalyst-120180No reaction
Reaction conditions: 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivative (1 mmol), coumarin-3-carboxylic acid (1 mmol). nih.gov

Asymmetric Oxidations using Bis(pentafluorophenyl)borinic Acid

In the realm of asymmetric catalysis, bis(pentafluorophenyl)borinic acid has emerged as a stable and effective Lewis acid catalyst. rsc.org While the prompt specifies asymmetric oxidations, the available research highlights its application in the hydrosilylation of carbonyls, which is a reduction reaction but demonstrates its utility in stereoselective transformations. This borinic acid is notably stable under ambient atmospheric conditions for extended periods, both in solid-state and in solution. rsc.orgresearchgate.net

The catalytic activity of bis(pentafluorophenyl)borinic acid has been explored in the hydrosilylation of carbonyl compounds. rsc.org This reaction provides a method for the reduction of aldehydes to alcohols. The use of an air-stable and cost-effective silane, poly(methylhydrosiloxane) (B7799882) (PMHS), in conjunction with this catalyst allows for the reduction to proceed under atmospheric conditions, positioning it as a more sustainable and practical Lewis acid catalyst. rsc.org

The development of such bench-top stable Lewis acid catalysts is a significant step towards more environmentally friendly and practical chemical transformations. rsc.orgresearchgate.net

Chiral Recognition and Sensing Studies Utilizing S 1 Pentafluorophenyl Ethanol

Development of Chiral Sensors and Analytical MethodologiesThe development of chiral sensors is a broad field of research. However, no literature was identified that specifically describes the design, synthesis, or application of chiral sensors or analytical methods based on S(-)-1-(Pentafluorophenyl)ethanol.

Due to these significant gaps in the available research, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict outline and content requirements of the request.

Fluorescence Spectroscopy for Enantiomeric Composition Determination

Fluorescence spectroscopy offers a highly sensitive approach for the determination of the enantiomeric composition of chiral compounds. This technique relies on the interaction between a chiral analyte and a chiral fluorescent sensor (or selector), which leads to the formation of diastereomeric complexes. These complexes can exhibit different fluorescence properties, such as quantum yield or emission wavelength, allowing for the quantification of the individual enantiomers.

While specific studies detailing the use of fluorescence spectroscopy for the direct enantiomeric analysis of this compound are not prevalent in the reviewed literature, the general principles of the method are well-established for other chiral alcohols. The methodology typically involves a chiral fluorescent probe that selectively binds with one enantiomer over the other. This selective interaction results in a measurable change in the fluorescence signal, such as enhancement (turn-on) or quenching (turn-off), which can be correlated to the enantiomeric excess (ee) of the sample.

For fluorinated compounds, the electronic nature of the fluorine atoms can influence the non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern the formation of the diastereomeric complexes, potentially enhancing the selectivity of the fluorescent sensor. The pentafluorophenyl group in this compound, being a strong electron-withdrawing group, could significantly impact these interactions.

A common strategy involves the use of chiral ligands that form fluorescent complexes with metal ions. The addition of a chiral alcohol can then lead to a ligand displacement reaction, resulting in a change in the fluorescence of the system. The degree of this change can be dependent on the stereochemistry of the alcohol, thus enabling the determination of its enantiomeric composition.

Chiral Chromatography Applications

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for achieving enantioseparation, primarily through the use of chiral stationary phases (CSPs).

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation.

For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are expected to be effective. These CSPs are widely used due to their broad applicability and excellent resolving power for a wide range of chiral compounds. The pentafluorophenyl ring can engage in various interactions, including π-π stacking, hydrogen bonding (with the hydroxyl group), and dipole-dipole interactions, with the chiral selector.

The choice of the mobile phase is also critical for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326), ethanol) is typically used. In SFC, supercritical carbon dioxide is used as the main mobile phase component, often with an alcohol modifier. fagg.be The low viscosity and high diffusivity of supercritical fluids can lead to faster and more efficient separations compared to HPLC. fagg.be

The following table outlines a hypothetical, yet representative, set of conditions for the chiral separation of 1-(Pentafluorophenyl)ethanol (B1359850) enantiomers based on common practices for similar compounds.

ParameterHPLCSFC
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gelAmylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 3 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)CO₂ / Methanol (85:15, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 265 nmUV at 265 nm

This table represents typical starting conditions for method development and is not based on experimentally verified data for this compound.

Derivatives and Analogues of S 1 Pentafluorophenyl Ethanol: Synthetic Utility and Advanced Studies

Synthesis and Reactivity of Modified Pentafluorophenyl-Ethanol Structures

The modification of the S(-)-1-(Pentafluorophenyl)ethanol scaffold allows for the generation of a diverse range of derivatives with tailored properties. A key strategy involves the introduction of different functional groups, which can alter the molecule's reactivity and potential applications.

One notable example is the synthesis of 1-pentafluorophenyl-1H-pyrrole derivatives. The parent compound, 1-pentafluorophenyl-1H-pyrrole, can be synthesized from pentafluoroaniline and 2,5-dimethoxytetrahydrofuran. nih.gov This pyrrole (B145914) derivative serves as a versatile platform for further functionalization. Electrophilic substitution reactions, such as formylation and acetylation, selectively occur at the 2-position of the pyrrole ring. nih.gov Interestingly, these 2-substituted products can be converted to their 3-substituted isomers in high yield by treatment with trifluoromethanesulfonic acid, providing a general method for the synthesis of 3-acylpyrroles. nih.gov

The reactivity of these modified structures is influenced by the electron-withdrawing nature of the pentafluorophenyl group, which can affect the electron density of the pyrrole ring and the reactivity of the acyl groups. The pentafluorophenyl group itself is known to participate in face-to-face stacking interactions, which can be exploited in the design of supramolecular structures and conducting materials. nih.gov

The table below summarizes the synthesis and reactivity of selected modified pentafluorophenyl-ethanol structures.

Parent Compound Modification Reaction Product Key Reactivity Reference
1-Pentafluorophenyl-1H-pyrroleVilsmeier-Haack Formylation1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)carbaldehydeUndergoes rearrangement to the 3-substituted isomer with trifluoromethanesulfonic acid. nih.govresearchgate.net
1-Pentafluorophenyl-1H-pyrroleFriedel-Crafts Acylation1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethanoneUndergoes rearrangement to the 3-substituted isomer with trifluoromethanesulfonic acid. nih.gov
Poly(pentafluorophenyl acrylate)Transesterification with functional alcoholsFunctional PolyacrylatesHighly selective for primary alcohols over secondary alcohols. acs.org

Exploration of Other Fluorinated Chiral Alcohols

The study of this compound is part of a broader exploration into fluorinated chiral alcohols, which are recognized for their unique properties and applications. researchgate.net These alcohols are valuable intermediates in organic synthesis and are used to create new fluorinated products. alfa-chemistry.com

A variety of other fluorinated chiral alcohols have been synthesized and studied. For instance, chemoenzymatic methods have been developed for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. nih.gov These methods utilize alcohol dehydrogenases to achieve high enantioselectivity. nih.gov Other research has focused on the synthesis of β-fluoro alcohols (fluorohydrins) through the asymmetric hydrogenation of fluorinated allylic alcohols using iridium catalysts. researchgate.net

The synthesis of these compounds often involves asymmetric methods to control the stereochemistry at the alcohol center. These methods include the use of chiral organoboranes for the asymmetric reduction of fluorinated ketones and the asymmetric allylboration of fluorinated aldehydes. acs.org Biocatalytic approaches, employing enzymes like ketoreductases, are also widely used for the enantioselective reduction of prochiral ketones to afford chiral alcohols with high enantiomeric excess. nih.gov

The unique properties of fluorinated alcohols, such as their high polarity, strong hydrogen-bonding ability, and low nucleophilicity, make them not only valuable synthetic targets but also effective reaction media and promoters for various organic transformations. researchgate.netrsc.org

The following table provides examples of other fluorinated chiral alcohols and their synthetic methods.

Fluorinated Chiral Alcohol Type Synthetic Method Key Features Reference(s)
Pyridine-based α-fluorinated secondary alcoholsChemoenzymatic reduction of α-halogenated acyl moietiesHigh enantiomeric excess (95–>99 %). nih.gov
1,2-FluorohydrinsAsymmetric hydrogenation of fluorinated allylic alcohols (Iridium catalyst)Operationally simple, ambient temperature. researchgate.net
α-Aryl-α-trifluoromethyl alcoholsRuthenium-catalyzed ortho-C-H hydroxyfluoroalkylation of arenesUtilizes readily available fluorinated alcohols. alfa-chemistry.com
Various chiral fluorohydrinsAsymmetric fluorination of chiral enolatesHighly diastereoselective. acs.org
(S)-1-(2'-bromo-4'-fluoro phenyl)ethanolEnantioselective microbial reduction of the corresponding ketoneHigh yield (>90%) and enantiomeric excess (99%). nih.gov

Applications of Derivatives in Complex Molecule Synthesis

Derivatives of this compound and other fluorinated chiral alcohols are highly valuable in the synthesis of complex molecules, serving as key intermediates and building blocks.

Intermediates for Fluorinated Compounds

Fluorinated alcohols are important precursors for the synthesis of a wide range of organic fluorine compounds. alfa-chemistry.com Their hydroxyl group can be readily transformed into other functionalities, or they can be used in reactions that introduce the fluorinated motif into a larger molecule. For example, readily available fluorinated alcohols can be used as hydroxyfluoroalkylation reagents to synthesize α-aryl-α-trifluoromethyl alcohols through ruthenium-catalyzed C-H activation. alfa-chemistry.com

The fluorination of chiral secondary alcohols, often proceeding with an inversion of stereochemistry, is a direct method for producing other valuable chiral fluorinated compounds. dovepress.com This high chemoselectivity allows for the targeted fluorination of specific hydroxyl groups within a molecule. dovepress.com Furthermore, fluorinated cycloalkyl building blocks, often derived from fluorinated alcohol precursors, are increasingly used in drug discovery to introduce fluorine into cyclic systems. nih.gov

Building Blocks for Drug Intermediates and Fine Chemicals

The incorporation of fluorine into organic molecules can significantly impact their biological properties, making fluorinated chiral alcohols and their derivatives important building blocks for pharmaceuticals and fine chemicals. nih.govnih.gov The CHF₂ group, for instance, is a bioisostere of hydroxyl, thiol, and amide groups, and its introduction can lead to enhanced metabolic stability and binding affinity. nih.gov

Enantiopure heteroaromatic alcohols, including fluorinated variants, are crucial components of many pharmacologically active compounds, such as glucocorticoid mimetics used in treating inflammatory and immune disorders. nih.gov The synthesis of single-enantiomer drugs is of paramount importance, and biocatalytic routes using chiral alcohols as starting materials or key intermediates are often employed to achieve the required stereoselectivity. nih.gov For example, (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate for an HMG-CoA reductase inhibitor, is synthesized via the enantioselective reduction of the corresponding ketone. nih.gov

Pentafluorophenyl esters, derived from the corresponding alcohols, are highly reactive and have been used extensively in peptide synthesis for the formation of amide bonds under mild conditions. ed.ac.uk

The table below highlights some applications of these derivatives.

Derivative/Building Block Application Significance Reference(s)
Fluorinated alcoholsIntermediates for α-aryl-α-trifluoromethyl alcoholsProvides a facile and mild synthetic method. alfa-chemistry.com
Chiral secondary alcoholsPrecursors for fluorinated compounds via Sₙ2 fluorinationAllows for stereospecific introduction of fluorine. dovepress.com
Pyridine-based α-fluorinated secondary alcoholsIntermediates for pharma- and agrochemicalsImportant structural motifs for biologically active compounds. nih.gov
Fluorinated cycloalkylsBuilding blocks in drug discoveryIntroduction of fluorine can improve physicochemical and biological properties. nih.gov
Pentafluorophenyl estersReagents for peptide synthesisEfficient amide bond formation under mild conditions. ed.ac.uk

Structure-Activity Relationship Studies in Catalysis and Chiral Recognition

Understanding the relationship between the structure of this compound derivatives and their activity is crucial for designing more effective catalysts and chiral selectors.

In the realm of catalysis, structure-activity relationship (SAR) studies focus on how modifications to a molecule's structure affect its catalytic performance. For example, in the development of enzyme inhibitors, modifications to different parts of a lead compound, such as aromatic rings or side chains, can lead to significant changes in inhibitory activity. nih.gov Studies on inhibitors for the mitotic kinesin Eg5, such as S-trityl-L-cysteine (STLC) derivatives, have shown that even small changes to the chemical structure can impact potency and the ability to overcome multidrug resistance. researchgate.net Molecular docking and X-ray crystallography are often used to elucidate the structural basis for these activity changes. researchgate.net

The ability of chiral molecules to form diastereomeric complexes with different stabilities is the basis of chiral recognition. mdpi.com In the case of 1-(4-fluorophenyl)ethanol (B1199365) and 2-butanol, the homochiral complex was found to be more stable than the heterochiral diastereomer in both the ground and excited states. nih.gov This difference in stability is a direct measure of the chiral discrimination. Chiral fluorescent sensors based on cellulose (B213188) derivatives have also been developed, where the chiral recognition ability is attributed to the regular higher-order structures of the polymer backbone. rsc.org

The following table summarizes key findings from SAR and chiral recognition studies.

Study Area System Studied Key Findings Interactions Implicated Reference(s)
Chiral RecognitionGas-phase complexes of S-1-(4-fluorophenyl)ethanol and butan-2-olHomochiral complex is more stable than the heterochiral complex. Fluorine substitution affects the strength of intermolecular interactions.OH⋯O, CH⋯π, OH⋯π, CH⋯F rsc.orgnih.gov
Chiral RecognitionGas-phase complexes of 1-aryl-1-ethanol and butan-2-olOrtho-fluorine substitution can lead to different conformations to accommodate CH⋯F interactions.OH⋯O, CH⋯π, OH⋯π, CH⋯F rsc.org
Chiral RecognitionCyclodextrin-guest complexesEnantioselective recognition depends on the stability difference between diastereomeric complexes.Host-guest interactions mdpi.com
Structure-Activity RelationshipPyrazolopyridinyl pyrimidine (B1678525) derivativesThe number and type of substituents on the core structure significantly affect biological activity.Not specified nih.gov
Structure-Activity RelationshipS-trityl-L-cysteine derivatives as Eg5 inhibitorsStructural modifications affect potency and ability to overcome multidrug resistance.Protein-ligand interactions researchgate.net

Future Research Directions and Perspectives

Integration of S(-)-1-(Pentafluorophenyl)ethanol into Advanced Materials Science

The unique properties of this compound, stemming from its fluorinated aromatic structure, position it as a valuable building block for the next generation of advanced materials. chemimpex.com Its integration into materials science is an expanding field of research with significant potential.

Future research is anticipated to focus on the synthesis of novel fluorinated polymers incorporating this compound. numberanalytics.com These polymers are expected to exhibit high thermal stability and unique optical properties. The pentafluorophenyl group can enhance the polymer's chemical resistance and thermal stability, making these materials suitable for high-performance applications. chemimpex.comnumberanalytics.com For instance, research into specialty polymers and coatings containing this compound could lead to materials with increased durability and resistance to harsh chemical environments. chemimpex.com

Another promising avenue is the use of this compound derivatives in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). numberanalytics.com The electron-deficient nature of the pentafluorophenyl ring can be harnessed to create materials with specific electronic properties. Furthermore, the chiral nature of this compound could be exploited to create chiroptical materials with applications in optical data storage and displays.

The exploration of pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs) also presents a versatile platform. rsc.org By incorporating this compound or similar chiral fluorinated monomers, it may be possible to create SCNPs with tailored physicochemical properties for applications in drug delivery and protein mimicry. rsc.orgresearchgate.net

Potential Application AreaKey Properties Conferred by this compound
High-Performance Polymers Enhanced thermal stability, chemical resistance, unique optical properties. chemimpex.comnumberanalytics.com
Organic Electronics (OLEDs, OFETs) Tailored electronic properties due to the electron-deficient pentafluorophenyl ring. numberanalytics.com
Chiroptical Materials Unique optical activity for applications in data storage and displays.
Single-Chain Polymer Nanoparticles (SCNPs) Tunable physicochemical properties for drug delivery and protein mimicry. rsc.orgresearchgate.net

Sustainable Synthesis and Catalytic Processes

Future research will increasingly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This aligns with the broader goals of green chemistry to reduce waste and energy consumption in chemical manufacturing.

One area of investigation is the use of biocatalysis. For example, the deracemization of racemic 1-(pentafluorophenyl)ethanol (B1359850) using a combination of a lipase (B570770) for stereoselective acylation and a racemase for the remaining enantiomer has been explored. researchgate.net This chemoenzymatic approach can achieve high yields and enantiomeric excess, offering a greener alternative to traditional resolution methods. researchgate.net Further research could focus on discovering or engineering more robust and efficient enzymes for this transformation.

In the realm of catalysis, pentafluorophenyl compounds are being explored for the development of new catalysts with unique properties. numberanalytics.com The strong electron-withdrawing nature of the pentafluorophenyl group can influence the activity and selectivity of metal catalysts. For instance, tris(pentafluorophenyl)borane (B72294) is a well-known Lewis acid used as a co-catalyst in olefin polymerization. rsc.org Future work could involve designing chiral ligands derived from this compound for use in asymmetric catalysis, leading to more efficient and selective chemical transformations.

Expanding the Scope of Asymmetric Transformations

This compound is a valuable chiral building block, and future research will likely focus on expanding its applications in asymmetric synthesis. The development of novel asymmetric transformations that leverage the unique steric and electronic properties of this alcohol is a key area of interest.

One promising direction is the use of this compound as a chiral directing group or auxiliary. Its bulky and electron-deficient pentafluorophenyl group can effectively control the stereochemical outcome of a wide range of reactions. For example, in situ generation of a directing group has been shown to be crucial for achieving effective enantiocontrol in the fluorination of allylic alcohols. acs.org Similar strategies could be developed using derivatives of this compound.

Furthermore, research into new asymmetric reactions where this compound or its derivatives act as chiral ligands for metal-catalyzed transformations is a burgeoning field. rsc.org The goal is to develop highly enantioselective methods for the synthesis of complex chiral molecules, including those with fluorinated stereocenters. rsc.org The construction of fluorinated quaternary carbon stereocenters, for instance, remains a significant challenge where new catalytic systems are needed. rsc.org

The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding donor ability and low nucleophilicity, can also be exploited to promote organic reactions without a catalyst. nih.gov Future studies could explore the use of this compound as a chiral solvent or additive to induce enantioselectivity in a variety of transformations.

Asymmetric TransformationRole of this compound DerivativePotential Outcome
Directed Reactions Chiral directing group or auxiliary.High stereocontrol in reactions like fluorination. acs.org
Metal Catalysis Chiral ligand for transition metals.Enantioselective synthesis of complex molecules. rsc.org
Catalyst-Free Reactions Chiral solvent or additive.Induction of enantioselectivity through hydrogen bonding. nih.gov

Computational Design of Novel Chiral Reagents and Catalysts

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new chemical entities and the elucidation of reaction mechanisms. Future research will undoubtedly leverage these computational approaches to design novel chiral reagents and catalysts based on the this compound scaffold.

Density Functional Theory (DFT) calculations, for example, can be used to understand the origin of stereocontrol in asymmetric reactions and to predict the enantioselectivity of new catalyst designs. nih.gov By modeling the transition states of reactions involving this compound-derived catalysts, researchers can rationally design modifications to the catalyst structure to enhance its performance.

Computational studies can also be employed to explore the conformational preferences of ligands derived from this compound and their interactions with metal centers. This information is crucial for the design of catalysts with well-defined and predictable stereochemical outcomes. For instance, computational methods can help in designing new protecting groups or ligands that lead to higher enantioselectivity in catalytic desymmetrization reactions. nih.gov

The synergy between computational design and experimental validation will be key to accelerating the discovery of new and more effective chiral reagents and catalysts. This approach will enable a more targeted and efficient exploration of the vast chemical space of potential catalysts derived from this compound, ultimately leading to more powerful tools for asymmetric synthesis.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of S(-)-1-(Pentafluorophenyl)ethanol?

The enantioselective synthesis of this compound often employs chiral catalysts or biocatalysts. For example, triethylamine-mediated reactions with fluorinated precursors (e.g., 1-amino-2,3,4,5,6-pentafluorobenzene) in polar aprotic solvents can yield stereochemically pure products. Kinetic resolution using lipases or asymmetric reduction of ketones with chiral reducing agents (e.g., CBS catalysts) is also effective . Key parameters include temperature control (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of fluorinated aromatic precursors to reducing agents.

Q. How can the purity and stereochemical integrity of this compound be validated experimentally?

Analytical methods include:

  • Chiral HPLC : Using pentafluorophenyl (PFP) stationary phases (e.g., Ascentis® Express F5) to resolve enantiomers based on fluorine-mediated selectivity .
  • Polarimetry : Measuring specific optical rotation ([α]D) to confirm enantiomeric excess.
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR detects diastereomeric impurities.
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies of structurally similar fluorinated alcohols .

Advanced Research Questions

Q. What intermolecular interactions govern the crystalline packing of this compound, and how do they influence material properties?

Crystal structures of fluorinated aryl ethanol derivatives reveal 3D networks stabilized by C–H···F hydrogen bonds and π-π stacking between aromatic rings. For example, Hirshfeld surface analysis of analogous compounds shows F···H (14–18%) and F···F (5–8%) interactions, which enhance thermal stability and reduce solubility in nonpolar solvents. The pentafluorophenyl group’s electron-withdrawing nature also impacts melting points and reactivity .

Q. Why does this compound exhibit resistance to iodine-catalyzed dehydration or dimerization under standard conditions?

Unlike non-fluorinated analogues (e.g., 1-phenylethanol), the strong electron-withdrawing effect of the pentafluorophenyl group destabilizes carbocation intermediates, suppressing dehydration. Steric hindrance from the bulky fluorinated aryl group further limits nucleophilic attack, as observed in iodine-catalyzed reactions at 85°C . Alternative activation strategies, such as Lewis acid catalysts (e.g., BF₃·OEt₂), may overcome this inertness.

Q. How do computational methods aid in predicting the reactivity and spectroscopic signatures of this compound?

  • DFT Calculations : Optimize geometry and predict 19F^{19}\text{F} NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis sets).
  • Molecular Dynamics (MD) : Simulate solvent interactions and aggregation behavior in solution.
  • Hirshfeld Surface Analysis : Quantify intermolecular interaction contributions (e.g., F···H vs. C–H···O) from crystallographic data .

Q. What role does this compound play in designing functional materials?

The compound’s fluorinated aryl group enhances hydrophobicity and thermal stability, making it valuable for:

  • Surface Modifiers : Self-assembled monolayers (SAMs) on metals or nanoparticles.
  • Chiral Solvating Agents : Enantiomer discrimination in NMR-based assays.
  • Precursors for Fluorinated Polymers : Via esterification or etherification reactions .

Contradictions and Open Challenges

Q. How can conflicting reactivity data (e.g., inertness in iodine-mediated reactions vs. catalytic activity in esterifications) be reconciled?

Reactivity discrepancies arise from the balance between electronic effects (fluorine’s electron-withdrawing nature) and steric hindrance. For example, iodine’s electrophilic character is insufficient to activate the substrate, but Pd-catalyzed cross-coupling or enzymatic catalysis (e.g., Candida antarctica lipase B) may enable transformations by lowering activation barriers . Systematic screening of reaction conditions (e.g., solvent polarity, temperature) is critical.

Q. What are the limitations of current synthetic methods for scaling up enantiopure this compound?

Challenges include:

  • Cost of Fluorinated Precursors : Pentafluorobenzene derivatives are expensive.
  • Catalyst Recycling : Chiral catalysts (e.g., Ru-BINAP complexes) require optimization for reuse.
  • Byproduct Formation : Fluorine substituents can lead to side reactions (e.g., defluorination under acidic conditions).
    Green chemistry approaches, such as biocatalysis in ionic liquids, are being explored to address these issues .

Methodological Recommendations

  • Synthesis : Prioritize asymmetric hydrogenation or enzymatic resolution for high enantiomeric excess (>99% ee).
  • Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to map intermolecular interactions.
  • Applications : Explore fluorinated surfactants or chiral stationary phases for chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.